2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
Description
2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole is a substituted pyrrole derivative characterized by three distinct substituents:
- A methyl group at position 2 of the pyrrole ring.
- A 2-methylphenyl group (ortho-methyl-substituted benzene) at position 1.
- A 4-nitrophenyl group (para-nitro-substituted benzene) at position 3.
The molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.33 g/mol. The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.
Properties
CAS No. |
88502-76-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-3-4-6-18(13)19-12-16(11-14(19)2)15-7-9-17(10-8-15)20(21)22/h3-12H,1-2H3 |
InChI Key |
WMANNGINMSLPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methyl, nitrophenyl, and o-tolyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitronium ions (NO₂⁺) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in antimicrobial and anticancer research. Its nitrophenyl group can participate in redox reactions, which may induce oxidative stress in microbial cells or cancerous tissues. Studies indicate that pyrrole derivatives can inhibit various enzymes involved in cancer progression and microbial resistance.
Research highlights the compound's ability to interact with cellular targets due to its unique structure. The pyrrole ring facilitates hydrogen bonding and π-π stacking interactions , influencing enzyme activity and receptor binding. Such interactions are critical for developing new therapeutic agents targeting diseases like cancer and infections.
Material Science
Due to its distinctive electronic properties, 2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole is explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to form stable films makes it suitable for use in electronic devices.
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties by targeting specific pathways involved in tumor growth. The study focused on the synthesis of various pyrrole derivatives, including those similar to this compound, revealing their potential as effective anticancer agents through cell line assays .
Case Study 2: Antimicrobial Properties
Another research article investigated the antimicrobial efficacy of pyrrole derivatives against resistant strains of bacteria. The findings indicated that compounds with similar structures to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity. The pyrrole ring can also participate in interactions with biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Structural Analogues and Substituent Effects
The following table compares the target compound with five structurally related pyrrole derivatives from literature and commercial sources:
Key Observations:
Substituent Position and Electronic Effects: The 4-nitrophenyl group in the target compound (para-nitro) confers stronger electron-withdrawing effects compared to the 3-nitrophenyl group in 2-methyl-4-(3-nitrophenyl)-1H-pyrrole . This difference impacts charge-transfer properties, making the target compound more suitable for optoelectronic applications.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (292.33 g/mol) compared to analogues like 2-(2-methyl-4-nitrophenyl)-1H-pyrrole (202.21 g/mol) suggests lower solubility in polar solvents, a critical factor in formulation for pharmaceutical applications .
Functional Group Diversity :
- Nitro vs. Methoxy/Chloro Groups : The nitro group enhances oxidative stability and π-acceptor strength, whereas methoxy () and chloro () groups offer electron-donating and halogen-bonding capabilities, respectively.
Biological Activity
2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole, also known by its CAS number 88502-76-5, is a synthetic compound belonging to the pyrrole family. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O2, with a molecular weight of 292.3 g/mol. The structural characteristics include a methyl group at the second position, a nitrophenyl group at the fourth position, and a 2-methylphenyl group at the first position of the pyrrole ring. These substituents significantly influence the compound's chemical behavior and biological activity.
| Property | Value |
|---|---|
| CAS Number | 88502-76-5 |
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 2-methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)pyrrole |
| InChI Key | WMANNGINMSLPKT-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The nitrophenyl group can undergo redox reactions, potentially leading to oxidative stress in microbial cells or cancerous tissues. Additionally, the pyrrole ring may participate in hydrogen bonding and π-π stacking interactions with biomolecules, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study, several pyrrole derivatives were tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | 2 |
The study demonstrated that certain derivatives exhibited MIC values as low as 3.125 μg/mL against S. aureus, indicating potent antibacterial activity that could be comparable to established antibiotics like ciprofloxacin .
Anticancer Properties
The potential anticancer activity of this compound is under investigation, with preliminary data suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
A study evaluating the cytotoxic effects of various pyrrole derivatives indicated that those containing nitro groups showed enhanced activity against cancer cell lines:
| Compound | IC50 (μM) against Cancer Cell Lines |
|---|---|
| This compound | TBD |
| Control (Doxorubicin) | TBD |
These findings suggest that the incorporation of nitro groups in pyrrole derivatives can enhance their cytotoxic effects on cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrrole precursors with nitrophenyl derivatives under reflux conditions. For example, xylene is often used as a solvent with chloranil as an oxidizing agent (reflux for 25–30 hours), followed by purification via recrystallization (e.g., methanol) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.4 molar ratio of precursor to oxidizer) and temperature. Variations in substituent positions (e.g., methyl vs. phenyl groups) may necessitate adjustments in reaction time or solvent polarity.
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, -NMR in CDCl with TMS as an internal standard can resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., M at m/z 278.3) . Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may indicate regioisomeric impurities, necessitating column chromatography or HPLC for resolution.
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound’s nitro and methyl groups confer moderate polarity, making it soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene). Stability studies suggest decomposition above 200°C, with sensitivity to prolonged UV exposure. Storage under inert atmospheres (N or Ar) at −20°C is recommended to prevent oxidation of the nitrophenyl moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model the electron-withdrawing effects of the nitro group and electron-donating methyl/phenyl substituents. Key outputs include HOMO-LUMO gaps (indicative of redox activity) and Mulliken charges to identify nucleophilic/electrophilic sites. For example, the nitro group’s para position shows high electrophilicity, guiding functionalization strategies .
Q. What contradictions exist in reported spectral data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., δ 6.8 vs. δ 7.1 for aromatic protons) may arise from solvent effects or crystallographic packing. To resolve this, compare spectra across solvents (CDCl, DMSO-d) and utilize 2D NMR (COSY, NOESY) to confirm coupling patterns. X-ray crystallography (e.g., Hirshfeld surface analysis) can validate molecular geometry and hydrogen-bonding interactions, which influence spectral profiles .
Q. How does the substitution pattern (methyl, nitrophenyl) affect biological activity, and what in vitro assays are suitable for evaluation?
- Methodological Answer : The nitrophenyl group enhances electron-deficient character, potentially increasing interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies using kinase inhibition assays (e.g., tyrosine phosphatase) or antimicrobial screens (MIC against S. aureus) are recommended. For example, analogues with halogen substituents show improved IC values due to enhanced lipophilicity .
Q. What crystallographic insights (e.g., π-π stacking, torsion angles) explain the compound’s solid-state behavior?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions, such as π-π stacking between phenyl rings (centroid distances ~3.6 Å) and dihedral angles (e.g., 79.6° between pyrrole and sulfonyl planes in analogues). These features influence melting points and solubility. Hirshfeld analysis further quantifies van der Waals contacts (e.g., H···O/N interactions) for crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
